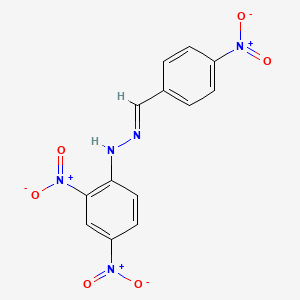

4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone

Beschreibung

4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone (CAS: Not explicitly provided; structurally analogous to compounds in ) is a derivative formed by the reaction of 4-nitrobenzaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This compound belongs to the class of 2,4-dinitrophenylhydrazones (DNPH derivatives), which are widely utilized in analytical chemistry for the detection and characterization of carbonyl-containing compounds (aldehydes and ketones) . These derivatives are valued for their stability, ease of synthesis, and suitability for spectroscopic and chromatographic analysis.

Key properties of 4-nitrobenzaldehyde 2,4-DNPH include:

- Melting Point: 320°C , significantly higher than many DNPH derivatives due to the electron-withdrawing nitro group enhancing molecular rigidity and intermolecular interactions.

- Structural Features: The nitro group at the para position of the benzaldehyde moiety contributes to planarity and strong hydrogen-bonding networks, as observed in related nitro-substituted DNPH derivatives (e.g., 2-hydroxy-5-nitrobenzaldehyde 2,4-DNPH in ).

Eigenschaften

CAS-Nummer |

1836-28-8 |

|---|---|

Molekularformel |

C13H9N5O6 |

Molekulargewicht |

331.24 g/mol |

IUPAC-Name |

2,4-dinitro-N-[(E)-(4-nitrophenyl)methylideneamino]aniline |

InChI |

InChI=1S/C13H9N5O6/c19-16(20)10-3-1-9(2-4-10)8-14-15-12-6-5-11(17(21)22)7-13(12)18(23)24/h1-8,15H/b14-8+ |

InChI-Schlüssel |

NUBUWXTYLGHEJH-RIYZIHGNSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-Nitrobenzaldehyd-2,4-dinitrophenylhydrazon wird durch eine Kondensationsreaktion zwischen 4-Nitrobenzaldehyd und 2,4-Dinitrophenylhydrazin synthetisiert. Die Reaktion findet typischerweise in einem sauren Medium statt, wobei häufig Salzsäure als Katalysator verwendet wird . Die Reaktion kann wie folgt dargestellt werden:

4-Nitrobenzaldehyd+2,4-Dinitrophenylhydrazin→4-Nitrobenzaldehyd 2,4-dinitrophenylhydrazon+Wasser

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-Nitrobenzaldehyd-2,4-dinitrophenylhydrazon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Prozess beinhaltet eine sorgfältige Kontrolle von Temperatur, pH-Wert und Reaktionszeit, um das gewünschte Produkt zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Nitrobenzaldehyd-2,4-dinitrophenylhydrazon unterliegt hauptsächlich nukleophilen Additions-Eliminierungsreaktionen. Bei diesen Reaktionen addiert sich die Verbindung zunächst an die Kohlenstoff-Sauerstoff-Doppelbindung einer Carbonylverbindung (Additionsschritt) und verliert dann ein Wassermolekül (Eliminierungsschritt) .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit 4-Nitrobenzaldehyd-2,4-dinitrophenylhydrazon verwendet werden, sind Säuren wie Salzsäure und Schwefelsäure, die als Katalysatoren wirken. Die Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um die Bildung des Hydrazon-Derivats zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei Reaktionen mit 4-Nitrobenzaldehyd-2,4-dinitrophenylhydrazon gebildet werden, sind Hydrazon-Derivate. Diese Derivate werden häufig in weiteren chemischen Analysen und Anwendungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Nitrobenzaldehyd-2,4-dinitrophenylhydrazon beinhaltet nukleophile Additions-Eliminierungsreaktionen. Die Verbindung addiert sich zunächst an die Kohlenstoff-Sauerstoff-Doppelbindung einer Carbonylverbindung und bildet eine Zwischenverbindung. Diese Zwischenverbindung verliert dann ein Wassermolekül, was zur Bildung eines stabilen Hydrazon-Derivats führt. Die molekularen Ziele und Pfade, die an diesem Mechanismus beteiligt sind, stehen hauptsächlich im Zusammenhang mit der Carbonyl-Funktionsgruppe der Zielverbindung.

Wirkmechanismus

The mechanism of action of 4-nitrobenzaldehyde 2,4-dinitrophenylhydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of a carbonyl compound, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of a stable hydrazone derivative . The molecular targets and pathways involved in this mechanism are primarily related to the carbonyl functional group of the target compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

DNPH derivatives vary based on the substituents attached to the carbonyl precursor. Substituents influence physical properties (e.g., melting point, solubility) and applications:

Melting Points and Stability

- Electron-Withdrawing Groups : The nitro group in 4-nitrobenzaldehyde 2,4-DNPH increases thermal stability (mp 320°C) compared to benzaldehyde 2,4-DNPH (mp 236–237°C). This trend is consistent with other nitro-substituted derivatives, such as 2-hydroxy-5-nitrobenzaldehyde 2,4-DNPH, which exhibits intramolecular O–H⋯N and N–H⋯O hydrogen bonds stabilizing the crystal lattice .

Computational and Spectroscopic Studies

- Electronic Properties : Studies on Schiff base DNPH derivatives (e.g., N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine) reveal that nitro groups lower HOMO-LUMO gaps, enhancing reactivity . Similar effects are expected for 4-nitrobenzaldehyde 2,4-DNPH.

- Hydrogen Bonding : Intramolecular H-bonds in 2-hydroxy-5-nitrobenzaldehyde 2,4-DNPH () and 2-methoxybenzaldehyde 2,4-DNPH () correlate with their stability and crystallinity.

Data Tables

Table 1: Comparative Physical Properties

Table 2: Structural Influences on Stability

Research Findings and Trends

- Synthetic Methods : DNPH derivatives are synthesized via acid-catalyzed condensation of aldehydes/ketones with DNPH (e.g., ). The reaction is efficient but requires careful handling due to DNPH’s shock sensitivity .

- Environmental Analysis : DNPH derivatives are HPLC-compatible, with detection limits as low as 2.4–16.1 μg/L for short-chain aldehydes .

Biologische Aktivität

4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is a hydrazone derivative that has garnered attention due to its diverse biological activities. This compound is synthesized through the condensation of 4-nitrobenzaldehyde and 2,4-dinitrophenylhydrazine. The presence of nitro groups in its structure is believed to enhance its biological efficacy, particularly in antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the following reaction:

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound. The molecular formula is with a molecular weight of 306.24 g/mol.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of hydrazone derivatives, including this compound. The compound has shown significant activity against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 150 µg/mL |

The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

Research indicates that hydrazones can exhibit anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study:

A study published in Pharmaceutical Biology evaluated the cytotoxic effects of various hydrazones, including our compound, against different cancer cell lines. The results indicated an IC50 value of approximately 20 µM for MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutics.

The biological activity of this compound can be explained through several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial and cancer cells by generating ROS.

- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic processes within target organisms.

- DNA Intercalation: Some studies suggest that nitro-substituted hydrazones can intercalate into DNA, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.